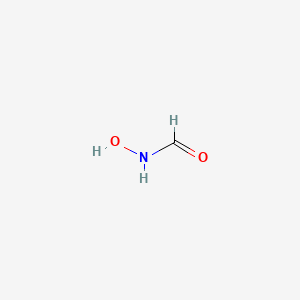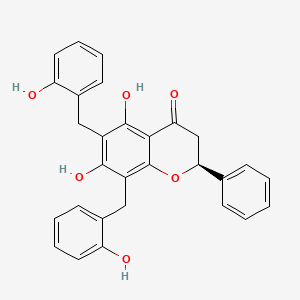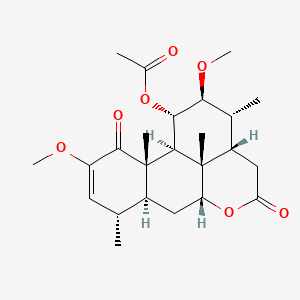
Emepronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emepronium is a diarylmethane.
A muscarinic antagonist used mainly in the treatment of urinary syndromes. It is incompletely absorbed from the gastrointestinal tract and does not cross the blood-brain barrier.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Urinary Incontinence
Emepronium has been extensively studied for its use in treating urinary incontinence. It has been found to be effective in reducing the frequency of micturition and improving bladder capacity in patients, particularly in cases of detrusor hyperreflexia and left-shift cystometrograms. However, its efficacy varies, with some studies showing significant improvements while others found no statistical difference between emepronium and placebo (Hebjørn & Walter, 1978), (Walter et al., 1982).
2. Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics of emepronium, including its absorption, metabolism, and excretion in humans and animals. It has been shown that a significant portion of emepronium is metabolized and excreted via urine and feces, indicating extensive biliary excretion (Sundwall et al., 1973), (Hallén et al., 1987).
3. Urodynamic Effects
Research has also focused on the urodynamic effects of emepronium. It has been observed to increase bladder capacity and reduce detrusor pressure, although some subjects developed residual urine. These effects highlight the drug's influence on bladder function (Ekeland & Sander, 1976).
4. Local Action in Bladder
Some studies have explored the local action of emepronium when instilled directly into the urinary bladder. This approach showed promise in relieving symptoms such as frequency and urgency in certain patients (Obrink & Bunne, 1978).
5. Interaction with Other Medications
There is evidence of interactions between emepronium and other medications. For instance, oral emepronium bromide can affect the absorption and plasma concentration of other drugs, like propranolol, indicating potential pharmacological interactions (Ritch et al., 1977).
Eigenschaften
CAS-Nummer |
27892-33-7 |
|---|---|
Molekularformel |
C20H28N+ |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |
InChI-Schlüssel |
JEJBJBKVPOWOQK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
27892-33-7 |
Verwandte CAS-Nummern |
3614-30-0 (bromide) |
Synonyme |
Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



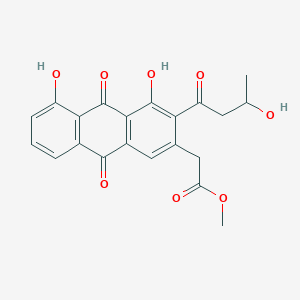


![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

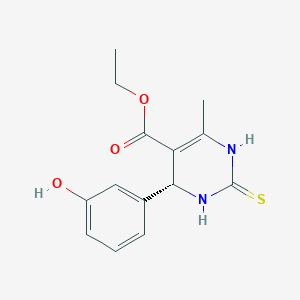
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
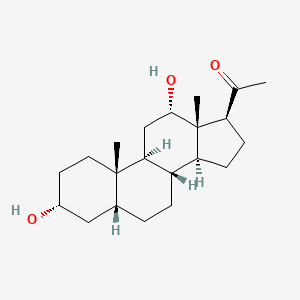
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
